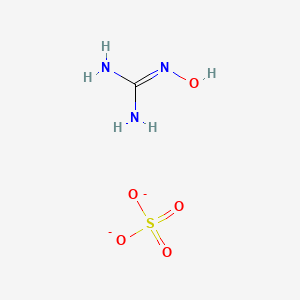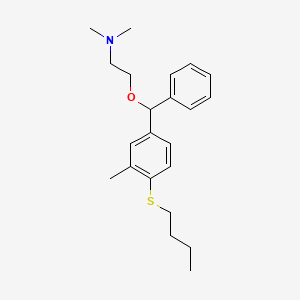![molecular formula C11H10ClNO4 B13779278 [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate CAS No. 77835-02-0](/img/structure/B13779278.png)
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate typically involves the reaction of 2-chlorobenzaldehyde with nitromethane under basic conditions to form the nitroalkene intermediate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of chlorophenyl nitroacetate
Reduction: Formation of chlorophenyl amine acetate
Substitution: Formation of chlorophenyl nitroprop-2-enol
Aplicaciones Científicas De Investigación
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which then exerts its effects on molecular pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- [(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl] acetate
- [(Z)-3-(2-chlorophenyl)-2-(4-methylphenyl)prop-2-enyl] acetate
Uniqueness
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is unique due to the presence of both a nitro group and an acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
77835-02-0 |
|---|---|
Fórmula molecular |
C11H10ClNO4 |
Peso molecular |
255.65 g/mol |
Nombre IUPAC |
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-8(14)17-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-6H,7H2,1H3/b10-6- |
Clave InChI |
VTYWIWTXSBVBOK-POHAHGRESA-N |
SMILES isomérico |
CC(=O)OC/C(=C/C1=CC=CC=C1Cl)/[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


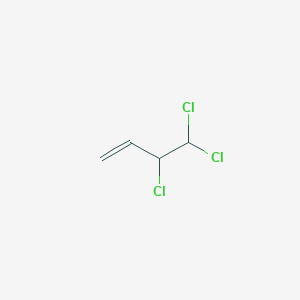

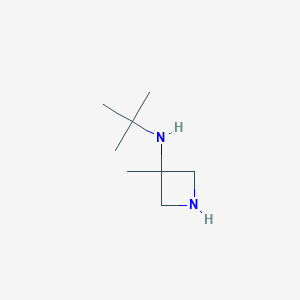
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
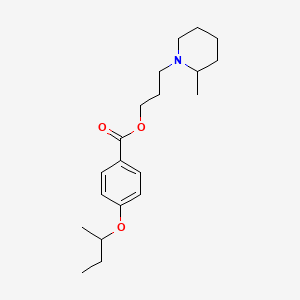
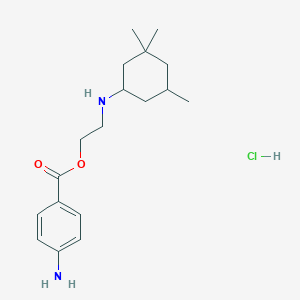
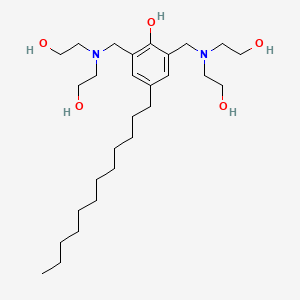
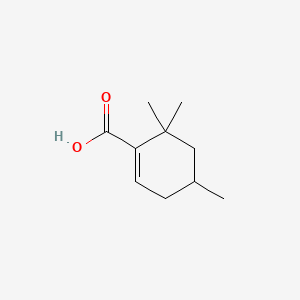

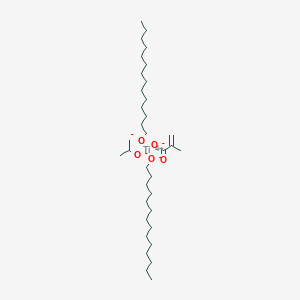
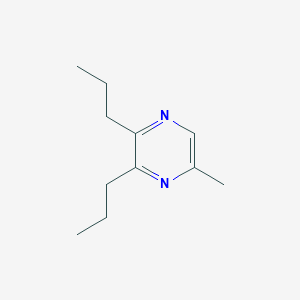
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
